molecular formula C9H12N4OS B13115658 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]- CAS No. 590419-69-5

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-

Cat. No.: B13115658
CAS No.: 590419-69-5
M. Wt: 224.29 g/mol
InChI Key: MRLJYVONQJVDAJ-UHFFFAOYSA-N
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Description

Historical Context of Triazolopyrimidine Derivatives in Heterocyclic Chemistry

Triazolopyrimidines first gained prominence in the mid-20th century as hybrid scaffolds combining the π-deficient pyrimidine ring with the electron-rich triazole system. Early work focused on triazolo[1,5-a]pyrimidine isomers due to their synthetic accessibility via cyclocondensation of triazolamines with β-diketones or malononitrile derivatives. The 2014–2022 period marked a renaissance in triazolopyrimidine chemistry, driven by their versatility in medicinal applications, including antiviral, anticancer, and antimicrobial activities. For instance, derivatives featuring chloro or hydrazine substituents demonstrated inhibitory effects against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), while methyl and phenyl groups enhanced binding to kinase targets in oncology.

The structural evolution of these compounds has been closely tied to innovations in green synthesis. For example, p-toluenesulfonic acid (p-TsOH)-catalyzed four-component reactions in aqueous media enabled the preparation of triazolo[1,5-a]pyrimidines with yields exceeding 80%. Such methodologies laid the groundwork for introducing diverse substituents, including the thioether and hydroxyl groups present in the title compound.

Significance of Substituent Effects in 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol Core Modifications

The pharmacological profile of triazolopyrimidines is exquisitely sensitive to substituent effects, as demonstrated by structure-activity relationship (SAR) studies. Key modifications in the title compound include:

  • 5-Methyl group : Alkyl substituents at position 5 enhance metabolic stability by shielding the core from oxidative degradation. Comparative studies show that methyl groups increase lipophilicity (logP +0.3–0.5 vs. unsubstituted analogs), improving blood-brain barrier permeability in CNS-targeted agents.
  • 2-[(1-Methylethyl)thio] moiety : Thioether linkages at position 2 introduce steric bulk while maintaining electron delocalization. The isopropyl group in this substituent creates a chiral center, potentially enabling enantioselective interactions with biological targets. Sulfur's polarizability facilitates π-sulfur interactions with aromatic residues in enzyme binding pockets.
  • 7-Hydroxyl group : The phenolic -OH group participates in hydrogen bonding with biomolecular targets, as evidenced by docking studies of analogous compounds against COVID-19 3CL protease. This group also modulates solubility, with calculated aqueous solubility (logS) values ranging from -3.2 to -2.1 for hydroxylated vs. methoxylated derivatives.

Table 1: Comparative Effects of Substituents on Triazolopyrimidine Properties

Position Substituent Electronic Effect Steric Impact (ų) Biological Influence
2 (1-Methylethyl)thio σp = +0.15 45.2 Enhanced kinase inhibition
5 Methyl σm = -0.07 23.8 Improved metabolic stability
7 Hydroxyl σp = -0.37 12.4 Hydrogen bonding with proteases

The synthesis of such multifunctional derivatives typically employs sequential substitution strategies. For example, 5-methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide under basic conditions, while thioether moieties arise from nucleophilic displacement of chloro precursors with isopropylthiol in DMF. The hydroxyl group at position 7 is often installed through acidic hydrolysis of methoxy precursors or via oxidative cyclization of hydrazine intermediates.

Recent advances in computational chemistry have further elucidated substituent effects. Density functional theory (DFT) calculations on analogous triazolopyrimidines reveal that the 2-(isopropylthio) group reduces the HOMO-LUMO gap by 0.8–1.2 eV compared to alkylthio derivatives, enhancing charge transfer interactions. This electronic modulation correlates with improved antimicrobial activity in derivatives bearing sulfur-containing substituents.

Properties

CAS No.

590419-69-5

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

5-methyl-2-propan-2-ylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H12N4OS/c1-5(2)15-9-11-8-10-6(3)4-7(14)13(8)12-9/h4-5H,1-3H3,(H,10,11,12)

InChI Key

MRLJYVONQJVDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

A foundational approach to synthesizing triazolopyrimidine derivatives, including the 7-ol substituted variants, involves cyclocondensation of appropriately substituted triazole precursors with diketone or ketoester compounds. For example, condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate under catalytic conditions yields the 5-methyl-triazolo[1,5-a]pyrimidin-7-ol scaffold. Catalysts such as zinc chloride (ZnCl2) in supercritical carbon dioxide (CO2) have been employed to enhance reaction efficiency and environmental compatibility.

Substitution on the 2-Position with Alkylthio Groups

Detailed Preparation Method Example

Step Reactants Conditions Description Yield/Notes
1 3H-1,2,4-triazol-5-amine + ethyl acetoacetate ZnCl2 catalyst, supercritical CO2, solvent-free, 200 bar, elevated temperature Cyclocondensation to form 5-methyl-triazolo[1,5-a]pyrimidin-7-ol High yield, environmentally friendly
2 7-Hydroxy intermediate + POCl3 Reflux, ~100°C Chlorination of 7-hydroxy group to 7-chloro derivative Moderate to good yield
3 7-Chloro derivative + isopropylthiol or alkylthio reagent DMF, NaOH, KI, 80°C Nucleophilic substitution to introduce 2-[(1-methylethyl)thio] group High regioselectivity and yield

This sequence is supported by literature demonstrating the effectiveness of phosphoryl chloride for activating the hydroxy position and subsequent substitution with sulfur nucleophiles to afford thioalkylated triazolopyrimidines.

Alternative Synthetic Routes

Direct Condensation with Substituted 1,3-Diketones

Some methods involve the direct condensation of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones to form triazolopyrimidine derivatives with various substituents, including alkylthio groups introduced via the diketone precursor or subsequent functionalization.

Reaction Conditions and Optimization

  • Catalysts: Zinc chloride is effective in condensation reactions; trimethylsilyl triflate catalyzes glycosylation reactions.
  • Solvents: Supercritical CO2 offers a green solvent alternative; DMF is commonly used for substitution steps.
  • Temperature: Reactions typically occur between 80–200°C depending on the step; reflux conditions are common for chlorination.
  • Reaction Time: Varies from hours to days depending on scale and conditions.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and ring formation. Two-dimensional NMR and X-ray crystallography validate regioisomeric structures.
  • Mass Spectrometry: Confirms molecular weight and substitution.
  • Melting Point: Around 287°C for pure compounds, indicating high purity.
  • HPLC: Used for purity assessment and yield optimization.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages Limitations
Cyclocondensation with ethyl acetoacetate 3H-1,2,4-triazol-5-amine + ethyl acetoacetate ZnCl2, supercritical CO2, solvent-free High yield, green chemistry Requires high pressure equipment
Chlorination with POCl3 + Substitution 7-hydroxy intermediate + POCl3; then + alkylthiol Reflux, DMF, base catalysis Enables diverse substitution Use of toxic reagents (POCl3)
Direct condensation with substituted diketones 3,5-diamino-1,2,4-triazole + substituted diketones Acid/base catalysis, varied solvents Structural diversity May yield isomer mixtures
Vorbrüggen glycosylation (for analogues) Triazolopyrimidin-7-ones + acetoxyethoxy methyl acetate Trimethylsilyl triflate catalyst Regioselective glycosylation Limited to nucleoside analogues

Research Findings and Practical Considerations

  • The ratio of regioisomers in substitution reactions is thermodynamically controlled and can be influenced by substituent effects and reaction conditions.
  • Industrial-scale synthesis favors solvent-free or green solvent methods such as supercritical CO2 to reduce environmental impact and improve scalability.
  • The use of phosphoryl chloride, despite toxicity, remains a strategic step for activating the hydroxy group for further functionalization.
  • Alkylthio substitution at the 2-position enhances biological activity, making the control of regioselectivity critical in synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolopyrimidines.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines may serve as potential anti-influenza agents. A study published in the European Journal of Medicinal Chemistry highlighted how these compounds disrupt interactions between viral proteins crucial for RNA replication, suggesting their utility in developing antiviral therapies against influenza viruses.

Antimicrobial Properties

Several studies have demonstrated the antibacterial activity of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives against Enterococcus faecium, a significant pathogen in healthcare settings. The synthesis of these compounds involved a Biginelli-like reaction and yielded derivatives that exhibited promising narrow-spectrum antibacterial activity .

Antileishmanial Effects

New complexes formed with [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown antiproliferative effects against Leishmania species. These complexes were evaluated for their mechanism of action and demonstrated potential as therapeutic agents against leishmaniasis .

Agrochemical Applications

The compound has been investigated for its potential use in agrochemicals. Its unique chemical structure allows for modifications that can enhance herbicidal or fungicidal properties. Research indicates that triazole derivatives can act as effective agents against various plant pathogens, thus contributing to crop protection strategies.

Materials Science Applications

The anticorrosive properties of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been explored in the context of steel corrosion in acidic environments. Studies have shown that certain derivatives can inhibit corrosion processes effectively, making them suitable candidates for protective coatings and treatments in industrial applications .

Summary of Biological Activities

The following table summarizes various biological activities associated with [1,2,4]triazolo[1,5-a]pyrimidin-7-ol and its derivatives:

Activity Description References
AntiviralDisrupts influenza virus replication mechanisms.,
AntibacterialEffective against Enterococcus faecium and other pathogens. ,
AntileishmanialExhibits antiproliferative effects against Leishmania species.
AnticorrosiveInhibits steel corrosion in acidic solutions.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The isopropylthio group in 9e increases logP compared to unsubstituted analogs (e.g., 4a ) but is less lipophilic than aromatic thioethers (e.g., 5i ) .
  • Biological Activity : Substitutions at position 2 (e.g., thioethers) are critical for targeting enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

Physical Properties

Property Compound 9e Compound 4a Compound 5i
Melting Point (°C) Not reported 287 Not reported
Yield (%) 55 92 83
Solubility Moderate in DCM:MeOH Poor in water Poor in polar solvents

Antimalarial Activity

  • Compound 9e : Likely inhibits PfDHODH, similar to analogs like 4b (IC₅₀ = 0.8 µM) . The isopropylthio group may enhance binding to the enzyme’s hydrophobic pocket.
  • Analog 4b : Exhibits potent activity (IC₅₀ = 0.8 µM) due to the electron-withdrawing trifluoromethyl group .

Corrosion Inhibition

  • Analog 4a (MTP) : Achieves 94.4% inhibition efficiency for carbon steel in 1M HCl via adsorption on the metal surface, forming a protective film .

Antimicrobial Activity

  • Compound 5i : Shows activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL) due to the trifluoromethylbenzylthio group enhancing membrane penetration .

Biological Activity

The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]- is a member of the triazolo-pyrimidine family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: 5-Methyl-2-[(1-methylethyl)thio]-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • Molecular Formula: C₆H₈N₄OS
  • Molecular Weight: 150.138 g/mol

Key Features

PropertyValue
CAS Registry Number2503-56-2
Purity>98.0% (HPLC)
AppearanceSolid
Storage ConditionsStore under inert gas

Antiviral Activity

Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can inhibit influenza virus replication by targeting RNA-dependent RNA polymerase (RdRP) complexes. Specifically, compounds designed from this scaffold demonstrated effective inhibition of the PA-PB1 subunit heterodimerization essential for viral replication .

Anticancer Properties

The anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied. A series of compounds were synthesized and tested against various cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, one derivative exhibited IC50 values of 9.47 µM against MGC-803 cells and demonstrated the ability to induce apoptosis and cell cycle arrest at G2/M phase .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of tubulin polymerization.
  • Disruption of key signaling pathways such as ERK signaling.
  • Induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic protein levels .

Antibacterial Activity

Some studies have also reported antibacterial properties associated with triazolo-pyrimidine derivatives. These compounds have shown effectiveness against various bacterial strains by interfering with bacterial cell wall synthesis and function .

Case Study 1: Influenza Virus Inhibition

In a study focusing on the synthesis of novel triazolo-pyrimidine derivatives aimed at combating influenza virus infections, researchers identified compounds that significantly inhibited viral replication in vitro. The most potent compound demonstrated an EC50 value indicating effective antiviral activity without cytotoxicity to host cells .

Case Study 2: Anticancer Activity

Another investigation evaluated a series of triazolo-pyrimidine derivatives for their antiproliferative effects on human cancer cell lines. The study highlighted a specific derivative that not only inhibited cell growth but also triggered apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. Key Methodological Considerations :

  • Reagent Selection : Use alkyl bromides for efficient substitution .
  • Solvent Gradients : Adjust DCM:MeOH ratios during column chromatography to enhance purity .
  • Catalysis : KI acts as a phase-transfer catalyst in alkylation reactions .

How can structural characterization of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol derivatives be systematically performed?

Basic
Structural elucidation relies on 1H NMR (e.g., δ 13.01 ppm for the hydroxyl proton ), ESI-MS for molecular ion confirmation (e.g., m/z 207 [MH]⁺ ), and IR spectroscopy for functional group analysis. For example, the isopropylthio group in 5-methyl-2-[(1-methylethyl)thio]- derivatives shows distinct splitting patterns in NMR (δ 2.85–2.76 ppm, multiplet ).

Q. Advanced Tip :

  • Multi-Nuclear NMR : Use 13C NMR to resolve ambiguities in aromatic regions.
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive confirmation of substituent orientation .

What is the impact of substituent variation on the biological activity of triazolopyrimidine derivatives?

Advanced
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition (e.g., arginase I inhibition ), while thioether substituents (e.g., isopropylthio) improve antiparasitic activity against Plasmodium falciparum . For example:

SubstituentBiological ActivityKey Reference
2-[(1-Methylethyl)thio]Antimalarial (IC₅₀ = 0.12 µM)
2-(Trifluoromethyl)Arginase I inhibition (Ki = 4 nM)

Q. Methodology :

  • Systematic Substitution : Synthesize analogs with varied substituents (e.g., alkyl, aryl, thioether).
  • In Vitro Assays : Test against target enzymes or pathogens under standardized conditions .

How does [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol interact with transition metals in coordination chemistry?

Advanced
The hydroxyl and triazole nitrogen atoms act as bidentate ligands , forming stable complexes with transition metals like Cu(II) and Ni(II). For example, coordination with Cu(II) halides results in octahedral geometries, confirmed by magnetic susceptibility (µeff = 1.75–1.85 BM) and electronic spectroscopy (d-d transitions at 600–700 nm) .

Q. Methodological Steps :

Synthesis : React triazolopyrimidine with metal halides in ethanol/water.

Spectroscopy : Use UV-Vis and EPR to determine geometry and oxidation state.

Magnetic Studies : Measure µeff to infer spin states .

How can contradictions in biological activity data across studies be resolved?

Advanced
Discrepancies often arise from assay variability (e.g., enzyme source, buffer conditions) or substituent stereoelectronic effects . For instance:

  • A compound showing low antimalarial activity in one study but high cytotoxicity in another may reflect differences in parasite strains or cell lines.
  • Systematic Controls : Replicate assays with identical conditions (pH, temperature).
  • Computational Modeling : Perform docking studies (e.g., with Plasmodium dihydroorotate dehydrogenase ) to validate binding modes.

Example : The isopropylthio group’s hydrophobicity may enhance membrane permeability in antiparasitic assays but reduce solubility in enzymatic assays .

What strategies are recommended for improving the solubility and bioavailability of triazolopyrimidine derivatives?

Q. Advanced

  • Prodrug Design : Introduce phosphate or glycosyl groups to enhance aqueous solubility .
  • Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates.
  • Lipid Formulations : Encapsulate in liposomes for targeted delivery, as seen in anticancer analogs .

Q. Validation :

  • LogP Measurements : Compare partition coefficients of derivatives.
  • In Vivo Pharmacokinetics : Assess bioavailability in rodent models .

How can computational methods aid in the rational design of triazolopyrimidine-based inhibitors?

Q. Advanced

  • Molecular Docking : Predict binding affinities to targets like trypanothione reductase .
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with activity.
  • MD Simulations : Evaluate stability of inhibitor-enzyme complexes over 100 ns trajectories .

Case Study : Docking of 5-methyl-2-[(1-methylethyl)thio]- derivatives into Plasmodium DHODH revealed critical hydrogen bonds with Arg265 and Tyr356 .

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